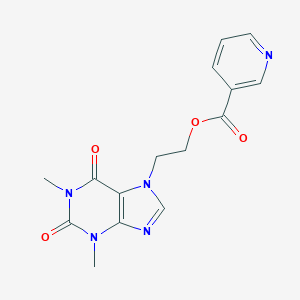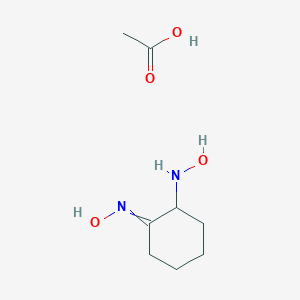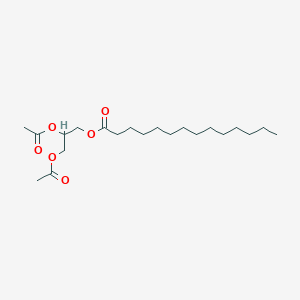
Glycerol, 1-tetradecanoate, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol, 1-tetradecanoate, diacetate, also known as glyceryl tritetradecanoate, is a synthetic compound that is commonly used in scientific research. It is a triacylglycerol ester that is synthesized by the reaction of glycerol with tetradecanoic acid and acetic anhydride. This compound has gained interest in research due to its potential applications in various fields such as drug delivery, cosmetics, and food industry.
Wirkmechanismus
The mechanism of action of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate is not fully understood. However, it is believed that the compound acts as a carrier for drugs and other active compounds. It has high solubility in both water and lipids, which allows it to penetrate cell membranes and deliver its cargo.
Biochemische Und Physiologische Effekte
Glycerol, 1-tetradecanoate, diacetate has been shown to have minimal biochemical and physiological effects. It is not toxic and does not cause any adverse reactions in humans or animals. However, further studies are needed to fully understand the long-term effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in lab experiments is its high solubility in both water and lipids. This makes it an effective carrier for drugs and other active compounds. However, one of the limitations of this compound is its high cost. It is also not readily available in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in scientific research. One potential application is in the field of drug delivery. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a carrier for drugs. Additionally, Glycerol, 1-tetradecanoate, diacetate tritetradecanoate has potential applications in the cosmetics and food industry. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate involves the reaction of glycerol with tetradecanoic acid and acetic anhydride. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Glycerol, 1-tetradecanoate, diacetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug delivery. It has been shown to be an effective carrier for drugs due to its high solubility in water and lipids.
Eigenschaften
CAS-Nummer |
14473-55-3 |
|---|---|
Produktname |
Glycerol, 1-tetradecanoate, diacetate |
Molekularformel |
C21H38O6 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2,3-diacetyloxypropyl tetradecanoate |
InChI |
InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3 |
InChI-Schlüssel |
WPZADTFNTUIQLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



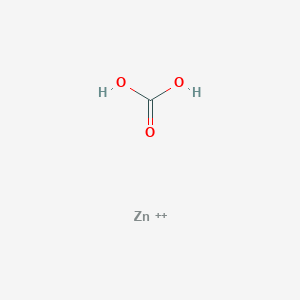

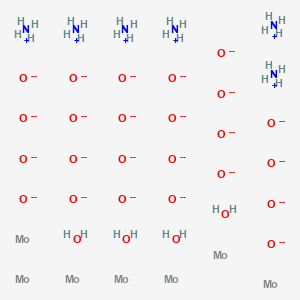
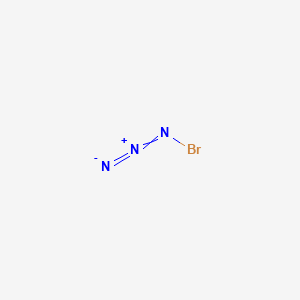
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

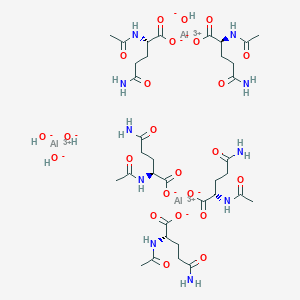
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)

